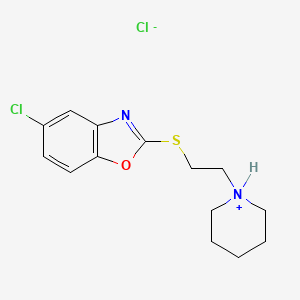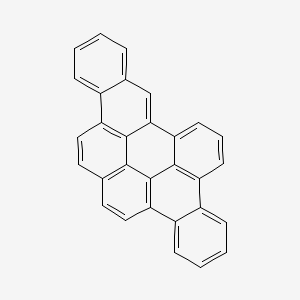
ANILINE, m-BROMO-N-METHYL-N-NITROSO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, m-Bromo-N-Methyl-N-Nitroso- is an organic compound that belongs to the class of nitrosamines It is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of a methylated aniline ring, which also contains a bromine atom in the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, m-Bromo-N-Methyl-N-Nitroso- typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group in the meta position.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to form m-bromoaniline.
Methylation: The brominated aniline is methylated to introduce a methyl group on the nitrogen atom.
Nitrosation: Finally, the methylated aniline undergoes nitrosation to form the nitroso compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Formation of m-Bromo-N-Methyl-Aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Aniline, m-Bromo-N-Methyl-N-Nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Aniline, m-Bromo-N-Methyl-N-Nitroso- involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can affect biological processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
N-Nitroso-N-Methylaniline: Similar structure but lacks the bromine atom.
4-Bromo-N-Methylaniline: Similar structure but lacks the nitroso group.
2,4-Dinitro-N-Methylaniline: Contains additional nitro groups.
Uniqueness: Aniline, m-Bromo-N-Methyl-N-Nitroso- is unique due to the presence of both a bromine atom and a nitroso group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications .
Propiedades
Número CAS |
17405-06-0 |
|---|---|
Fórmula molecular |
C7H7BrN2O |
Peso molecular |
215.05 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C7H7BrN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3 |
Clave InChI |
MMJTUBIBPCYLJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC(=CC=C1)Br)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide](/img/structure/B15341868.png)
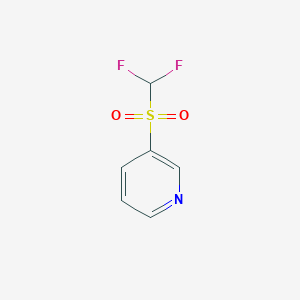

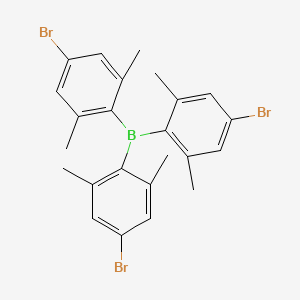



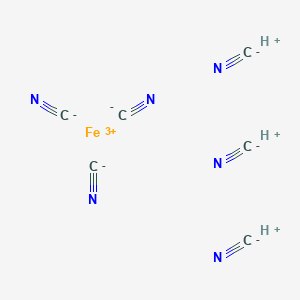

![10-tert-Butyl-8-[3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-ylmethylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B15341923.png)
